ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core, the introduction of the 4-chlorobenzyl group, and the final esterification to form the ethyl benzoate derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can be compared to other similar compounds, such as:
Ethyl 4-(2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate: This compound has a similar structure but with a methyl group instead of a chlorine atom, which can affect its reactivity and interactions.
Ethyl 4-(2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H21ClN4O5
- Molecular Weight : 492.92 g/mol
- IUPAC Name : Ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine and pyridine compounds exhibit significant anticancer activity. Specifically, the compound has shown promise in inhibiting various cancer cell lines. For example:
- Cell Lines Tested :
- Colon carcinoma (HCT-116)
- Breast cancer (T47D)
In a study, the compound displayed an IC50 value of 6.2 µM against HCT-116 cells, indicating potent cytotoxicity. Furthermore, it exhibited IC50 values of 43.4 µM and 27.3 µM against T47D cells, showcasing its effectiveness in targeting different cancer types .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE). The inhibition of AChE can be beneficial in treating neurological disorders by enhancing cholinergic transmission .
Study Overview
A comprehensive study was conducted to evaluate the biological activities of various derivatives related to this compound. The following table summarizes key findings:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Ethyl Compound | HCT-116 (Colon) | 6.2 | Anticancer |
Ethyl Compound | T47D (Breast) | 27.3 | Anticancer |
Related Compound | Various | Varies | Enzyme inhibition (AChE) |
Clinical Implications
The implications of these findings suggest potential applications in cancer therapy and neuropharmacology. The ability to selectively inhibit cancer cell growth while also impacting neurotransmitter systems opens avenues for dual therapeutic strategies.
Properties
Molecular Formula |
C25H21ClN4O5 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31) |
InChI Key |
MHRGZFQGFAOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.